molecular formula C7H8BrNS B14028104 2-Bromo-3-methyl-5-(methylthio)pyridine

2-Bromo-3-methyl-5-(methylthio)pyridine

Cat. No.: B14028104
M. Wt: 218.12 g/mol
InChI Key: DFVBVMMIDKOGMJ-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(methylthio)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, a methyl group at position 3, and a methylthio (-SCH₃) group at position 5. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group enhances electron density on the pyridine ring, influencing reactivity and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-bromo-3-methyl-5-methylsulfanylpyridine

InChI

InChI=1S/C7H8BrNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3

InChI Key

DFVBVMMIDKOGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Bromo-3-methyl-5-(methylthio)pyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C2), CH₃ (C3), SCH₃ (C5) C₇H₇BrNS ~218.1 Cross-coupling reactions, pharmaceutical intermediates
2-Bromo-3-chloro-5-(methylthio)pyridine Br (C2), Cl (C3), SCH₃ (C5) C₆H₅BrClNS 238.53 Higher electrophilicity due to Cl; used in halogen exchange reactions
2-Bromo-5-formyl-3-methylpyridine Br (C2), CH₃ (C3), CHO (C5) C₇H₆BrNO 200.03 Aldehyde group enables nucleophilic additions; precursor for heterocyclic synthesis
3-Bromo-5-methoxypyridine Br (C3), OCH₃ (C5) C₆H₆BrNO 188.02 Electron-donating OCH₃ enhances ring stability; intermediate in agrochemicals
2-Fluoro-5-(methylthio)pyridine F (C2), SCH₃ (C5) C₆H₆FNS 143.18 Electron-withdrawing F increases acidity; used in fluorinated drug candidates
5-Amino-3-bromo-2-methylpyridine Br (C3), CH₃ (C2), NH₂ (C5) C₆H₇BrN₂ 187.04 Amino group introduces hydrogen bonding; potential in kinase inhibitors

Key Comparative Analyses

Reactivity in Cross-Coupling Reactions
  • Bromine vs. Chlorine : The bromine substituent in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues (e.g., 2-Bromo-3-chloro-5-(methylthio)pyridine), due to weaker C-Br bonds .
  • Methylthio vs. Methoxy : The methylthio group (-SCH₃) provides stronger electron-donating effects than methoxy (-OCH₃), stabilizing intermediates in palladium-catalyzed reactions .
Electronic and Steric Effects
  • Formyl Group Impact : The aldehyde in 2-Bromo-5-formyl-3-methylpyridine increases electrophilicity at C5, making it reactive toward nucleophiles like amines or hydrazines, unlike the methylthio group in the target compound .
  • Fluorine Substituents : 2-Fluoro-5-(methylthio)pyridine exhibits lower basicity and higher metabolic stability compared to brominated derivatives, advantageous in drug design .
Pharmaceutical Relevance
  • Amino Derivatives: 5-Amino-3-bromo-2-methylpyridine’s NH₂ group facilitates interactions with biological targets (e.g., enzymes), contrasting with the methylthio group’s role in lipophilicity enhancement .
  • Methylthio Group: The SCH₃ moiety in the target compound may improve membrane permeability in drug candidates, a property less pronounced in methoxy or chloro analogues .

Biological Activity

2-Bromo-3-methyl-5-(methylthio)pyridine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrNSC_6H_6BrNS. Its unique structure, characterized by the presence of bromine and a methylthio group, contributes to its distinctive chemical behavior and biological activity. The compound's structure can be represented as follows:

Molecular Structure Br C2H3 CH3S C5H4N\text{Molecular Structure }\quad \text{Br C}_2\text{H}_3\text{ CH}_3\text{S C}_5\text{H}_4\text{N}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 0.21 μM . The compound's mechanism appears to involve interactions with bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida spp.Varies

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against fungi such as those belonging to the genus Candida. The inhibition zones were significantly larger than those of solvent controls in various assays, indicating potent antifungal properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving brominated precursors and thiomethylation processes. These synthetic routes are crucial for producing derivatives that may enhance biological activity.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated derivatives of pyridine compounds, including this compound, for their antitumor effects. Preliminary bioassays indicated that certain derivatives exhibited good antitumor activity against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of this compound with key biological targets like DNA gyrase. These studies revealed strong binding energies and multiple hydrogen bonds with critical amino acids in the active site, suggesting a robust mechanism for its antibacterial action .

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